molecular formula C7H9N3 B13568551 5h,6h,7h,8h-Pyrido[4,3-c]pyridazine

5h,6h,7h,8h-Pyrido[4,3-c]pyridazine

Cat. No.: B13568551
M. Wt: 135.17 g/mol
InChI Key: WPKKYTFIJLZVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-Pyrido[4,3-c]pyridazine: is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors. These compounds can interact with specific enzymes, leading to the inhibition of their activity and providing insights into enzyme function and regulation.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The ability to modulate biological pathways makes them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, as an enzyme inhibitor, it can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine
  • 1,2,3,4-Tetrahydroquinoline
  • 1H-Indole
  • 3,4-Dihydro-2H-1,4-benzoxazine
  • 1H-Pyrrolo[2,3-b]pyridine

Comparison: 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine is unique due to its fused pyridine and pyridazine ring system. This structure imparts distinct electronic and steric properties, making it different from other similar compounds. For instance, 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine has a different ring fusion pattern, leading to variations in reactivity and biological activity. The presence of additional functional groups in compounds like 1,2,3,4-Tetrahydroquinoline and 1H-Indole further differentiates them from this compound .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

InChI

InChI=1S/C7H9N3/c1-4-9-10-7-2-3-8-5-6(1)7/h1,4,8H,2-3,5H2

InChI Key

WPKKYTFIJLZVPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.